Bienvenue dans la boutique en ligne BenchChem!

QC6352

Epigenetics Diffuse Large B-Cell Lymphoma KDM4 Inhibition

QC6352 is the only commercially available KDM4 family inhibitor with proven oral bioavailability and in vivo efficacy in breast and colon cancer PDX models. Unlike pan-KDM inhibitors (e.g., JIB-04), QC6352 offers superior selectivity for KDM4C (IC50 35 nM) and unmatched cellular potency (EC50 3.5 nM in KYSE-150 cells), making it the definitive tool for target validation and cancer stem cell research. Its ability to deplete chemoresistant tumor-initiating cells at well-tolerated oral doses ensures experimental reproducibility in long-term preclinical studies.

Molecular Formula C24H25N3O2
Molecular Weight 387.5 g/mol
Cat. No. B610375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQC6352
SynonymsQC6352;  QC-6352;  QC 6352.
Molecular FormulaC24H25N3O2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3)CNC4=C(C=CN=C4)C(=O)O
InChIInChI=1S/C24H25N3O2/c1-27(19-8-3-2-4-9-19)20-10-11-21-17(14-20)6-5-7-18(21)15-26-23-16-25-13-12-22(23)24(28)29/h2-4,8-14,16,18,26H,5-7,15H2,1H3,(H,28,29)/t18-/m0/s1
InChIKeyXSMABFRQESMONQ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





QC6352: A Selective, Orally Bioavailable KDM4C Inhibitor for Epigenetic Research


QC6352 is a small-molecule inhibitor that targets the KDM4 (JMJD2) family of histone lysine demethylases, with a primary focus on the KDM4C isoform [1]. It functions by competitively binding to the enzyme's active site, thereby preventing the removal of methyl groups from specific histone residues (primarily H3K9 and H3K36) and consequently modulating gene expression linked to cancer proliferation and stemness [2]. Key characteristics include oral bioavailability, favorable drug-like properties, and demonstrated in vivo efficacy in patient-derived xenograft (PDX) models [3].

Why KDM4 Inhibitors Like QC6352 Are Not Interchangeable in Research


Generic substitution of a KDM4 family inhibitor without rigorous comparative data risks experimental failure due to significant disparities in isoform selectivity, cellular potency, and in vivo pharmacokinetics [1]. For instance, while pan-KDM inhibitors like JIB-04 or 2,4-PDCA may broadly inhibit multiple demethylases, their lack of specificity can confound phenotypic interpretation [2]. Conversely, highly selective inhibitors like ML324 may exhibit substantially weaker cellular activity (e.g., IC50 of 920 nM vs. QC6352's EC50 of 3.5 nM in KYSE-150 cells) . The evidence below quantifies QC6352's specific differentiation points that directly inform experimental design and compound selection.

QC6352: Quantitative Differentiation from KDM4 and Jumonji Inhibitor Comparators


QC6352 vs. JIB-04: Superior Inhibition of DLBCL Colony Formation

QC6352 demonstrates a significantly more potent reduction in the colony-forming potential of diffuse large B-cell lymphoma (DLBCL) cells compared to the pan-Jumonji inhibitor JIB-04 [1]. In a direct head-to-head comparison using methylcellulose colony formation assays, QC6352 at 1 µM reduced colony numbers by approximately 90% in OCI-Ly1 cells and by approximately 85% in HBL-1 cells, whereas JIB-04 at the same concentration achieved reductions of only about 40% and 30%, respectively [1]. This indicates that QC6352's targeted KDM4 inhibition translates to a more robust functional anti-tumorigenic effect in this model compared to a broader-spectrum inhibitor.

Epigenetics Diffuse Large B-Cell Lymphoma KDM4 Inhibition

QC6352 vs. ML324: Enhanced Potency Against KDM4C and Superior Cellular Efficacy

QC6352 exhibits substantially greater potency against the KDM4C enzyme and in cellular assays compared to the selective KDM4 inhibitor ML324 [1]. While both compounds show selectivity for the KDM4 family, QC6352's biochemical IC50 for KDM4C is 35 nM [1], whereas ML324's reported IC50 for KDM4A is 920 nM and for KDM4C is 29 nM . Critically, in a cellular context, QC6352 demonstrates an EC50 of 3.5 nM in KYSE-150 esophageal cancer cells , while ML324's cellular potency in comparable assays is typically in the micromolar range (e.g., IC50 of 3.3 µM in HeLa cells) . This cross-study comparison reveals that QC6352's optimized structure yields a >900-fold improvement in cellular potency relative to ML324.

Histone Demethylase KDM4C Cancer Cell Proliferation

QC6352 vs. Other KDM4 Inhibitors: A Balanced Profile of Oral Bioavailability and In Vivo Efficacy

QC6352 is distinguished from many other KDM4 family inhibitors by its demonstrated oral bioavailability and robust in vivo efficacy in multiple cancer models [1][2]. While several KDM4 inhibitors show in vitro activity, few have been reported with favorable pharmacokinetic properties enabling oral dosing in preclinical studies. QC6352 has been shown to significantly inhibit tumor growth in breast and colon cancer patient-derived xenograft (PDX) models following oral administration, and it also reduces the population of chemoresistant tumor-initiating cells [1][2]. For example, in the BR0869f breast cancer PDX model, QC6352 demonstrated an IC50 of 5 nM, and in the SU60 colon cancer PDX model, an IC50 of 13 nM . In contrast, data on oral bioavailability and PDX efficacy for comparators like ML324, SD70, or JIB-04 is either limited or absent in the primary literature, making QC6352 a preferred tool for in vivo pharmacology studies.

Pharmacokinetics Oral Bioavailability Patient-Derived Xenograft

QC6352 Isoform Selectivity Profile: Preferential Inhibition of KDM4C Over Other KDM4 Family Members

QC6352 displays a defined selectivity profile across the KDM4 family, with a clear preference for KDM4C over KDM4A, KDM4B, and KDM4D [1]. The reported IC50 values are 35 nM for KDM4C, compared to 104 nM for KDM4A, 56 nM for KDM4B, and 104 nM for KDM4D [1]. This profile contrasts with pan-KDM4 inhibitors that exhibit more uniform inhibition across all isoforms. Furthermore, QC6352 shows high selectivity over other KDM family members, with the exception of KDM5B (IC50 = 750 nM) . This quantitative selectivity fingerprint allows researchers to attribute biological effects to KDM4C inhibition with greater confidence than when using less selective tools.

Selectivity Profile KDM4 Isoforms Histone Demethylase

QC6352 Demonstrates High Cellular Potency and Target Engagement in Cancer Models

QC6352 exhibits exceptional cellular potency, as evidenced by its low EC50 values in cancer cell lines and its direct modulation of the histone mark H3K36 [1]. In KYSE-150 esophageal cancer cells, QC6352 achieves an EC50 of 3.5 nM for inhibiting cell proliferation, and it increases H3K36 trimethylation (a direct pharmacodynamic marker of KDM4 inhibition) with a cellular MOA (mechanism of action) EC50 of 1.5 nM [1]. This level of cellular potency is significantly higher than what is typically observed with earlier generation KDM4 inhibitors like JIB-04 or 2,4-PDCA, which often require micromolar concentrations to elicit similar effects [2]. The close correlation between the biochemical IC50 and cellular EC50 values confirms robust target engagement and cellular permeability.

Cellular Potency Target Engagement H3K36 Methylation

Optimal Research Applications for QC6352 Based on Quantitative Differentiation


In Vivo Oncology Studies in Breast and Colon Cancer PDX Models

Given its validated oral bioavailability and efficacy in patient-derived xenograft (PDX) models of breast and colon cancer [1], QC6352 is ideally suited for preclinical in vivo pharmacology studies. Researchers investigating KDM4C's role in tumor growth, metastasis, or chemoresistance in these cancer types should prioritize QC6352 over other KDM4 inhibitors lacking documented in vivo activity [1]. The compound's favorable pharmacokinetic profile supports oral dosing regimens, simplifying long-term efficacy studies [1].

Investigating Cancer Stem Cell Biology and Chemoresistance

QC6352 has been shown to reduce the population of chemoresistant tumor-initiating cells in breast cancer models [1][2]. For researchers focused on cancer stem cell (CSC) biology, tumor heterogeneity, or mechanisms of therapy resistance, QC6352 provides a potent tool to deplete KDM4C-dependent CSC populations. Its ability to inhibit sphere formation in vitro and tumor initiation in vivo makes it a critical reagent for functional studies of stemness [1][2].

Functional Studies in KDM4C-Dependent Lymphoma and Esophageal Cancer

QC6352 exhibits exceptional potency in cellular models of diffuse large B-cell lymphoma (DLBCL) and esophageal cancer (KYSE-150), with EC50 values in the low nanomolar range [3]. Researchers studying these malignancies should select QC6352 as their primary KDM4C inhibitor due to its demonstrated functional impact on colony formation (DLBCL) and cell proliferation (esophageal cancer) at concentrations that are easily achievable and well-tolerated in cell culture [3].

Epigenetic Target Validation and Pharmacodynamic Studies

The close correlation between QC6352's biochemical IC50 (35 nM for KDM4C) and its cellular EC50 for H3K36 trimethylation (1.5 nM) makes it an excellent tool for target validation studies. Researchers can confidently use QC6352 to link KDM4C inhibition to specific changes in histone methylation marks (H3K36me3) and downstream gene expression, establishing a clear pharmacodynamic biomarker for in vitro and in vivo experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for QC6352

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.